molecular formula C26H18F3NO6 B10872709 2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate

2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10872709
M. Wt: 497.4 g/mol
InChI Key: XWUWWVHTNHOSFH-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate typically involves multiple steps, starting with the preparation of the isoindoline coreThe trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate is unique due to the combination of its functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C26H18F3NO6

Molecular Weight

497.4 g/mol

IUPAC Name

(2-ethoxy-2-oxo-1-phenylethyl) 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylate

InChI

InChI=1S/C26H18F3NO6/c1-2-35-25(34)21(15-7-4-3-5-8-15)36-24(33)16-11-12-19-20(13-16)23(32)30(22(19)31)18-10-6-9-17(14-18)26(27,28)29/h3-14,21H,2H2,1H3

InChI Key

XWUWWVHTNHOSFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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